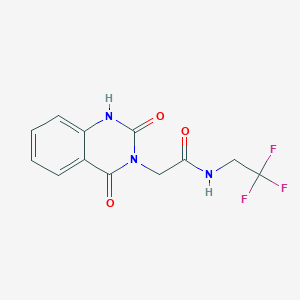![molecular formula C15H17N3O5S B6576924 5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide CAS No. 1170647-04-7](/img/structure/B6576924.png)
5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide, or 5-MFS-PYMFC, is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. It is a synthetic compound that has been used as a tool for studying various biochemical and physiological processes.
Scientific Research Applications
5-MFS-PYMFC has been used in a variety of scientific research applications, including the study of enzyme inhibition, the regulation of gene expression, and the modulation of signal transduction pathways. It has also been used as a tool for studying the effects of drugs on various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 5-MFS-PYMFC is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of gene expression and signal transduction pathways. It is also believed to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
5-MFS-PYMFC has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of gene expression and signal transduction pathways. It has also been shown to modulate the activity of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-MFS-PYMFC in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory experiments. However, it is important to note that 5-MFS-PYMFC is a relatively weak inhibitor of certain enzymes and G-protein coupled receptors, which may limit its usefulness in certain laboratory experiments.
Future Directions
Given the potential applications of 5-MFS-PYMFC in scientific research, there are a number of potential future directions for its use. These include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug discovery and development. Additionally, further research into the synthesis of 5-MFS-PYMFC could lead to improved methods for its production. Finally, further research could explore the potential use of 5-MFS-PYMFC as a tool for studying the effects of drugs on various biochemical and physiological processes.
Synthesis Methods
5-MFS-PYMFC can be synthesized from commercially available starting materials. The synthesis involves a series of steps including the condensation of 4-methylmorpholine-4-sulfonyl chloride with 2-pyridylmethylfuran-2-carboxylic acid, followed by a reaction with sodium hydroxide and a subsequent reaction with isopropyl alcohol. The final product is a white crystalline solid.
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-15(17-11-12-3-1-2-6-16-12)13-4-5-14(23-13)24(20,21)18-7-9-22-10-8-18/h1-6H,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJIIVWJKCXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576844.png)
![3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576851.png)
![4-[5-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576859.png)
![5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol](/img/structure/B6576867.png)
![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6576883.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-4-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6576888.png)
![8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576895.png)
![ethyl 5-(naphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6576904.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide](/img/structure/B6576921.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576929.png)
![N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576937.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)
![1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B6576954.png)
